Umami Intensity Relative to Monosodium Glutamate (MSG): Defining Flavor Potency for Formulation
Monosodium L-aspartate exhibits an umami taste that is approximately four times less intense than that of monosodium glutamate (MSG), a key comparator in food applications. Quantitative sensory analysis has determined that the umami intensity of monosodium L-aspartate is less than 10% of the intensity of an equivalent concentration of MSG [1]. This difference is critical for formulators aiming to achieve a specific umami profile without overpowering other flavors.
| Evidence Dimension | Umami Taste Intensity |
|---|---|
| Target Compound Data | Less than 10% intensity relative to MSG |
| Comparator Or Baseline | Monosodium Glutamate (MSG) at equivalent concentration |
| Quantified Difference | Target compound has ≤10% of the umami intensity of MSG |
| Conditions | Sensory evaluation in human subjects (Maga & Yamaguchi, 1983) |
Why This Matters
This quantitative difference allows for precise control of umami intensity in product development, enabling the creation of complex flavor profiles where a subtle, less dominant umami note is desired.
- [1] Maga, J. A., & Yamaguchi, S. (1983). Flavor potentiators. CRC Critical Reviews in Food Science and Nutrition, 18(3), 231-312. https://doi.org/10.1080/10408398309527364 View Source
